molecular formula C20H21NO4 B1206132 Tetrahydroberberine CAS No. 522-97-4

Tetrahydroberberine

Cat. No.: B1206132
CAS No.: 522-97-4
M. Wt: 339.4 g/mol
InChI Key: VZTUIEROBZXUFA-UHFFFAOYSA-N
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Description

Tetrahydroberberine, also known as canadine and xanthopuccine, is a naturally occurring alkaloid found in various shrubs of the genus Berberis. It is a derivative of berberine, a well-known compound with a wide range of pharmacological properties. This compound has gained attention due to its unique pharmacological activities, which differ from those of berberine. It is known for its antioxidant, anti-inflammatory, and neuroprotective properties .

Biochemical Analysis

Biochemical Properties

Tetrahydroberberine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been reported to act as a calcium channel blocker, which enables the induction of vascular muscle relaxation . Additionally, this compound blocks ATP-sensitive potassium ion channels, which are associated with the pathogenesis of Parkinson’s disease, indicating its neuroprotective role . The compound also interacts with hydrogen bonds, contributing to its crystal packing and stability .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to exhibit little cytotoxicity towards several cell lines, making it a potential antioxidant and anti-inflammatory agent . The compound affects cell signaling pathways by blocking calcium and potassium ion channels, which can influence vascular muscle relaxation and neuroprotection . This compound also impacts gene expression and cellular metabolism, contributing to its therapeutic potential .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and activation. This compound acts as a calcium channel blocker by binding to the calcium channels and inhibiting their function . It also blocks ATP-sensitive potassium ion channels, which are crucial for maintaining cellular homeostasis . These interactions lead to changes in gene expression and cellular metabolism, contributing to the compound’s pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including its interaction with hydrogen bonds . Long-term studies have shown that this compound maintains its antioxidant and neuroprotective effects over extended periods . Its stability can be affected by environmental conditions, such as temperature and humidity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antioxidant and neuroprotective effects without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and disruption of cellular homeostasis . Threshold effects have been observed, indicating that the compound’s therapeutic window is narrow and requires careful dosage management .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism includes its conversion to hydrochloride salts to improve solubility and dissolution rates . These metabolic pathways influence the compound’s bioavailability and therapeutic efficacy . This compound also affects metabolic flux and metabolite levels, contributing to its pharmacological properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to calcium and potassium ion channels . These interactions affect the compound’s therapeutic potential and its ability to reach target tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its pharmacological effects at the appropriate cellular sites .

Chemical Reactions Analysis

Types of Reactions: Tetrahydroberberine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Tetrahydroberberine stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising compound for various scientific and medical applications.

Biological Activity

Tetrahydroberberine (THB) is a reduced form of berberine, an isoquinoline alkaloid found in various plant species. THB has garnered attention for its diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. This article provides an overview of the biological activity of THB, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

THB is structurally related to berberine but exhibits distinct pharmacological properties. It is primarily derived from the plant Corydalis ambigua and has been studied for its effects on various biological systems.

THB's biological activity can be attributed to several mechanisms:

  • Calcium Channel Blockade : THB acts as a blocker of calcium channels, which can lead to vasodilation and reduced blood pressure, making it a candidate for treating hypertension .
  • Antioxidant Properties : THB demonstrates significant antioxidant activity, which helps mitigate oxidative stress in cells. This property is crucial for its potential in preventing chronic diseases .
  • Inhibition of Platelet Aggregation : Research indicates that THB can inhibit platelet aggregation, suggesting a protective role against thrombosis .
  • Modulation of Ion Channels : THB has been shown to block ATP-sensitive potassium channels, which may contribute to its neuroprotective effects and implications in conditions like Parkinson's disease .

3.1 Anticancer Activity

THB has been evaluated for its antiproliferative effects on various cancer cell lines. A study assessed its impact on NCI-H1975 lung cancer cells, demonstrating significant cytotoxicity compared to berberine itself, which is known for its cytotoxic properties . The following table summarizes the antiproliferative activity of THB:

Cell LineIC50 (µM)Reference
NCI-H197510.5
HeLa15.3
MCF-712.0

3.2 Anti-inflammatory Effects

THB exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that THB reduces levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential utility in inflammatory diseases .

3.3 Metabolic Effects

Recent studies have suggested that THB may play a role in lipid metabolism and glucose homeostasis:

  • Hypolipidemic Activity : THB has been shown to lower lipid levels in animal models, indicating potential for managing hyperlipidemia .
  • Antidiabetic Properties : By modulating insulin signaling pathways, THB may improve insulin sensitivity and glucose uptake in peripheral tissues .

4. Case Studies

Several case studies have highlighted the therapeutic potential of THB:

  • Neuroprotective Effects : In a rat model of cerebral ischemia-reperfusion injury, THB administration significantly reduced neuronal damage and improved functional recovery .
  • Pain Management : In studies involving formalin-induced pain models, THB demonstrated analgesic effects comparable to traditional pain medications, suggesting its utility in pain management strategies .

5. Conclusion

This compound presents a promising avenue for therapeutic development due to its multifaceted biological activities. Its mechanisms of action—ranging from antioxidant effects to modulation of ion channels—underscore its potential in treating various diseases including cancer, inflammatory disorders, and metabolic syndromes. Further clinical studies are necessary to confirm these findings and establish effective therapeutic protocols.

Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTUIEROBZXUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022724
Record name Canadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

522-97-4, 29074-38-2, 5096-57-1
Record name (±)-Tetrahydroberberine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canadine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canadine
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Record name dl-Canadine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36351
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Record name Canadine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]benzo-1,3-dioxolo[5,6-a]quinolizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Canadine
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Record name CANADINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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